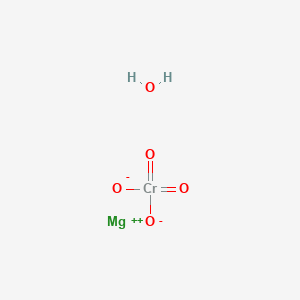

magnesium;dioxido(dioxo)chromium;hydrate

Beschreibung

Historical Context of Magnesium Chromate (B82759) Hydrate (B1144303) Investigations

The scientific literature on magnesium chromate and its various hydrates was notably limited before 1940. wikipedia.org Initial investigations prior to this period were sparse. However, the 1940s marked a turning point, with systematic studies beginning to emerge that focused on the fundamental properties and solubility of magnesium chromate in aqueous systems. A significant early contribution was a 1940 study that investigated the magnesium chromate–water system over a range of temperatures, providing foundational solubility data. wikipedia.org

The broader historical context for the components of this compound shows that magnesium was first recognized as an element in 1755 by Joseph Black and later isolated in 1808 by Sir Humphry Davy. asianmetal.com Chromium was first discovered and isolated by Louis Nicolas Vauquelin in 1797 and 1798, respectively. americanelements.com While these elements were known for some time, the detailed study of their combination into magnesium chromate hydrates came much later, driven by the need to understand its properties for various applications.

Significance of Hydration States in Chromate Chemistry

The degree of hydration—the number of water molecules associated with each formula unit of the salt—is a critical factor in the chemistry of magnesium chromate. These water molecules are an integral part of the crystalline structure and significantly influence the compound's physical and chemical properties. Different hydration states can exhibit variations in crystal form, solubility, and stability.

Several distinct hydrates of magnesium chromate have been identified through scientific research. The pentahydrate (MgCrO₄·5H₂O) is a recognized form of the compound. nih.gov A more recent and significant discovery occurred in 2011, when researchers at University College London identified a previously unknown undecahydrate, MgCrO₄·11H₂O. wikipedia.org This new hydrate was synthesized by quenching aqueous solutions of magnesium chromate in liquid nitrogen. researchgate.net The discovery of this highly hydrated form underscored the complexity of the magnesium chromate-water system and opened new avenues for studying the structural role of water in chromate compounds.

The existence of these different hydrates highlights the importance of controlling synthesis and storage conditions, as the hydration state can impact the material's performance in its applications.

Table 1: Known Hydrates of Magnesium Chromate

| Hydrate Formula | Common Name | Year of Discovery/Significant Mention | Key Characteristics |

|---|---|---|---|

| MgCrO₄·5H₂O | Magnesium Chromate Pentahydrate | - | A recognized and studied hydrated form. nih.gov |

Overview of Current Research Trajectories for Magnesium Chromate Hydrates

Contemporary research on magnesium chromate hydrates is proceeding along several key trajectories, largely driven by its industrial applications and the environmental considerations associated with chromium compounds.

A primary area of investigation is its application as a corrosion inhibitor. wikipedia.orgdataintelo.com Magnesium chromate is used to protect metal surfaces, particularly in demanding environments such as those encountered by the aerospace and automotive industries. dataintelo.com Research in this area focuses on understanding its mechanism of action to optimize its performance and to develop more effective and environmentally benign alternatives. While hexavalent chromium compounds are effective, their toxicity drives research into safer corrosion protection systems. mdpi.com

Another significant research direction is in the field of chemical synthesis and catalysis. dataintelo.com Magnesium chromate serves as a reagent and catalyst in various chemical reactions. dataintelo.com Ongoing research aims to enhance its catalytic efficiency and to discover new synthetic applications. This includes the development of nanocrystalline magnesium chromate spinel (MgCr₂O₄), which has shown potential as a catalyst for the oxidation of organic pollutants. researchgate.net Modern synthesis techniques, such as the citrate (B86180) sol-gel method, are being explored to produce nano-sized particles with high surface areas for improved catalytic activity. wikipedia.org

The synthesis of magnesium chromate as a nanomaterial is a burgeoning field of study. Researchers are investigating methods like co-precipitation and hydrothermal reactions to produce nanopowders with controlled particle sizes and properties. researchgate.net These advanced materials are being explored for their unique electronic and catalytic properties, which differ from their bulk counterparts.

Structure

2D Structure

Eigenschaften

IUPAC Name |

magnesium;dioxido(dioxo)chromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Mg.H2O.4O/h;;1H2;;;;/q;+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDANDPWLRGULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Cr](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH2MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333684 | |

| Record name | Magnesium chromate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23371-94-0 | |

| Record name | Magnesium chromate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23371-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques for Magnesium Chromate Hydrates

Aqueous Solution Quenching Protocols for Specific Hydrates

The formation of specific magnesium chromate (B82759) hydrates from aqueous solutions is sensitive to temperature and concentration. While literature before 1940 on magnesium chromate was limited, subsequent studies began to investigate its properties and solubility in water. wikipedia.org The chromate ion (CrO₄²⁻) in an aqueous solution is surrounded by a distinct hydration shell, typically consisting of 14 water molecules. nih.gov

Controlling the exact number of water molecules of hydration in the final solid product can be challenging. The formation of metastable hydrated phases often interferes with the production of a desired hydrate (B1144303) or the anhydrous form. rsc.org Although "quenching" is not a standard term in this specific context, the principle of rapidly changing conditions to isolate a particular phase is applicable. By quickly cooling a saturated solution or employing an anti-solvent method to induce rapid precipitation, it is possible to trap a specific hydrate before it converts to a more stable form. The success of such a protocol depends on a thorough understanding of the phase diagram of the magnesium chromate-water system. wikipedia.org

Precipitation Reaction Pathways for Magnesium Chromate Hydrate Formation

Precipitation is a common method for synthesizing inorganic compounds from solution. However, simple solubility rules can be misleading; for instance, mixing solutions of magnesium nitrate (B79036) and potassium chromate does not necessarily lead to precipitation, as magnesium chromate has some solubility. ck12.org The formation of a precipitate is highly dependent on factors like reactant concentrations, pH, and the presence of other ionic species.

The reaction pathway for precipitation can be complex. Drawing parallels from studies on other magnesium compounds, the process may involve several steps and intermediate species. u-szeged.hu For example, in the presence of a precipitating agent like ammonium (B1175870) hydroxide (B78521), magnesium can be precipitated as a hydrated salt. libretexts.org The formation pathway can influence whether a crystalline or amorphous solid is formed and which hydrated phase is dominant.

Key factors influencing the precipitation of magnesium chromate hydrates include:

Supersaturation: The solution must be supersaturated with respect to a specific hydrate for nucleation and growth to occur.

pH: The pH of the solution can affect the speciation of chromate ions and the solubility of the product.

Temperature: Temperature affects both solubility and the kinetics of crystal growth, influencing which hydrate is thermodynamically favored.

For a quantitative precipitation, the final product must have a well-defined composition, which can be difficult to achieve with hydrates that lose water inconsistently upon drying. libretexts.org

Stoichiometric Considerations in Precipitation Processes

Stoichiometry is critical in precipitation reactions to ensure the complete reaction of the limiting reactant and to maximize the yield of the pure product. youtube.comyoutube.com In the synthesis of magnesium chromate, the molar ratio between the magnesium salt (e.g., Mg(NO₃)₂) and the chromate source (e.g., K₂CrO₄) must be carefully controlled.

An ideal stoichiometric calculation involves:

Writing a balanced chemical equation for the precipitation reaction.

Determining the number of moles of each reactant present in the solution.

Identifying the limiting reactant, which will determine the theoretical yield of the magnesium chromate hydrate. youtube.com

Calculating the mass of the precipitate based on the limiting reactant. youtube.com

Any deviation from the precise stoichiometric ratio can result in an impure product containing excess reactants or the formation of undesired by-products. For gravimetric analysis, it is essential that at least 99.9% of the analyte is converted into a precipitate of low solubility and known composition. libretexts.org

Sol-Gel Auto-Combustion Synthesis of Magnesium Chromate Spinel Structures

The sol-gel auto-combustion method is a versatile, low-cost, and efficient technique for producing high-purity, nanocrystalline spinel powders like magnesium chromate (MgCr₂O₄). mdpi.commdpi.com This process involves a thermally induced redox reaction that results in a fluffy, voluminous powder. mdpi.com

The typical procedure is a multi-step process:

Sol Formation: Stoichiometric amounts of metal precursors, such as magnesium nitrate and chromium nitrate, are dissolved in an appropriate solvent, usually deionized water. mdpi.comresearchgate.net

Gelation: A complexing or chelating agent, which also acts as a fuel for combustion, is added to the solution. Common agents include citric acid, fructose, tartaric acid, or urea. mdpi.commdpi.comresearchgate.netnih.gov The solution is then heated (e.g., at 80°C) to evaporate the solvent, forming a viscous gel. mdpi.com

Auto-Combustion: The temperature of the dry gel is increased further, initiating a self-sustaining and highly exothermic combustion reaction. This process rapidly decomposes the precursors and forms the desired oxide structure.

Calcination: A final calcination step at a higher temperature (e.g., 500-750°C) is often required to remove any residual organic material and improve the crystallinity of the spinel phase. mdpi.comresearchgate.net

The properties of the resulting nanoparticles, such as crystal size, can be tuned by adjusting parameters like the type of fuel and the final calcination temperature. researchgate.netnih.gov

Table 1: Parameters in Sol-Gel Auto-Combustion Synthesis of MgCr₂O₄

| Precursors | Fuel/Chelating Agent | Calcination Temperature (°C) | Resulting Crystal Size | Source |

|---|---|---|---|---|

| Mg(NO₃)₂·6H₂O, Cr(NO₃)₃·9H₂O | Fructose, Tartaric Acid, Hexamethylenetetramine | 500 - 750 | Not Specified | mdpi.com |

| Mg(NO₃)₂, Cr(NO₃)₃ | Citric Acid | ~600 | ~20 nm | researchgate.net |

| Magnesium Nitrate, Chromium Nitrate | Not Specified | 700 | 39 - 71 nm | researchgate.net |

| Mg(NO₃)₂·6H₂O, Cr(NO₃)₃·9H₂O | Citric Acid | Not Specified | Not Specified | nih.gov |

Hydrothermal Synthesis Routes for Magnesium Chromium Oxide Nanoparticles

Hydrothermal synthesis is a method that employs water as a solvent in a sealed vessel (an autoclave) under elevated temperature and pressure to produce crystalline materials. mdpi.com This technique is well-suited for synthesizing nanocrystals of magnesium chromium oxide (MgCr₂O₄) with controlled size and composition. osti.govresearchgate.net

Different variations of the hydrothermal method exist:

Batch Hydrothermal Synthesis (BHS): In this conventional approach, precursors like metal nitrate solutions are sealed in an autoclave and heated for a set period. osti.govresearchgate.net This method has been used to produce ordered, 5-7 nm nanocrystals of spinel-type MgCr₂O₄. osti.govresearchgate.net

Continuous Hydrothermal Flow Synthesis (CHFS): This less common method involves continuously pumping precursor solutions through a heated zone, allowing for rapid and scalable production. CHFS has been used to create highly defective, sub-5 nm MgCr₂O₄ nanoparticles. osti.govresearchgate.net

The physical and electrochemical properties of the resulting nanoparticles are highly dependent on the synthesis route. For instance, the highly defective nanocrystals produced by CHFS have shown different electrochemical behavior compared to the more ordered crystals from BHS. osti.gov The process allows for excellent control over particle morphology by adjusting parameters such as pH, temperature, reaction time, and the choice of precursors. researchgate.netresearchgate.net

Table 2: Comparison of Hydrothermal Synthesis Methods for MgCr₂O₄

| Method | Typical Particle Size | Key Characteristics | Source |

|---|---|---|---|

| Batch Hydrothermal Synthesis (BHS) | 5 - 7 nm | Ordered, crystalline structure | osti.govresearchgate.net |

| Continuous Hydrothermal Flow Synthesis (CHFS) | < 5 nm | Highly defective crystal structure | osti.govresearchgate.net |

Co-crystallization Techniques for Magnesium Chromium Spinel Nanopowders

Co-crystallization is a technique where an active pharmaceutical ingredient (API) and a coformer are combined in a stoichiometric ratio within a crystal lattice. nih.gov This concept can be extended to inorganic materials to create multi-component crystalline powders. Magnesium chromium spinel (MgCr₂O₄) nanopowders have been successfully synthesized using co-crystallization methods. researchgate.net

The process generally involves bringing the components together in a way that encourages them to crystallize into a single, uniform phase. Potential techniques adapted for inorganic nanopowders include:

Solvent Evaporation: Dissolving stoichiometric amounts of magnesium and chromium salts in a solvent and allowing the solvent to slowly evaporate, leading to the co-crystallization of the spinel.

Anti-solvent Addition: Adding a second liquid (an anti-solvent) to a solution of the precursors to reduce their solubility and induce co-precipitation. nih.gov

Mechanochemical Grinding: Physically grinding the solid precursors together. The energy from grinding can induce a solid-state reaction to form the co-crystal. nih.gov

Following the initial co-crystallization or co-precipitation, a calcination step at high temperatures (500–1400°C) is typically necessary to fully form the crystalline MgCr₂O₄ spinel phase. researchgate.net

In Situ Formation Mechanisms in Composite Material Preparations

In situ formation refers to the synthesis of a compound directly within a matrix or another material. This approach is used to create composite materials where one phase is finely dispersed within another. In the context of magnesium chromate, this would involve preparing a mixture of magnesium and chromium precursors within a host material. Upon treatment, such as heating, these precursors react in situ to form magnesium chromate particles embedded within the matrix.

An analogous process is seen in the synthesis of magnesium phosphate (B84403) cement (MPC) composites. In this method, precursors like magnesium oxide and ammonium dihydrogen phosphate are mixed with a solvent and additives such as alumina (B75360) or zeolite. The cementitious matrix forms in situ around these additives, creating an integrated composite material. mdpi.com Similarly, one could envision dispersing magnesium and chromium salts within a polymer or ceramic precursor gel. Subsequent thermal treatment would cause the in situ reaction of the salts to form MgCr₂O₄ nanoparticles, resulting in a nanocomposite material with potentially enhanced mechanical or functional properties.

Control of Hydration State during Synthesis

The hydration state of magnesium chromate is a critical parameter that is influenced by the synthetic conditions. The control over the number of water molecules in the crystal lattice is primarily achieved through two main approaches: direct crystallization from aqueous solutions under specific temperature and concentration regimes, and post-synthesis thermal treatment of a higher hydrate to yield lower hydrated forms. Research has identified several stable hydrated forms of magnesium chromate, including the heptahydrate (MgCrO₄·7H₂O), pentahydrate (MgCrO₄·5H₂O), a hydrate with 1.5 water molecules (MgCrO₄·1.5H₂O), monohydrate (MgCrO₄·H₂O), and a highly hydrated undecahydrate (MgCrO₄·11H₂O). jst.go.jpresearchgate.netsemanticscholar.org

The preparation of these various hydrates requires precise control over the experimental parameters. The most common precursor, magnesium chromate heptahydrate, can be synthesized through a wet process. This involves the crystallization from a solution of magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium carbonate (MgCO₃) in chromic acid. jst.go.jpsemanticscholar.org The resulting heptahydrate can then be used as a starting material to obtain the lower hydrates through controlled thermal decomposition. jst.go.jpsemanticscholar.org

The undecahydrate represents a special case, requiring non-equilibrium conditions for its formation. It is synthesized by the rapid quenching of aqueous solutions of magnesium chromate in liquid nitrogen. researchgate.net This method traps a higher number of water molecules within the crystal structure than is typically observed under standard crystallization conditions.

The control of the hydration state is crucial as it influences the physical and chemical properties of the compound. The pentahydrate is noted as being a common form of this compound. sciencemadness.org

Research Findings on the Control of Hydration State

Detailed studies, particularly employing thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), have elucidated the transformation pathways between the different hydrated forms of magnesium chromate. These studies provide a clear roadmap for obtaining specific hydration states through controlled heating.

The thermal decomposition of magnesium chromate heptahydrate (MgCrO₄·7H₂O) has been shown to proceed through a series of distinct dehydration steps. jst.go.jpsemanticscholar.org Each step corresponds to the formation of a lower hydrate at a specific temperature range, ultimately leading to the anhydrous form.

The following table summarizes the key findings from thermal decomposition studies for the preparation of various magnesium chromate hydrates from the heptahydrate form.

Table 1: Thermal Decomposition Stages of Magnesium Chromate Heptahydrate

| Dehydration Reaction | DTA Peak Temperature (°C) | Resulting Hydrate |

|---|---|---|

| MgCrO₄·7H₂O → MgCrO₄·5H₂O + 2H₂O | 33 & 58 | Magnesium Chromate Pentahydrate |

| MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O | 127 & 150 | Magnesium Chromate Hydrate (1.5 H₂O) |

| MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O | 196 & 215 | Magnesium Chromate Monohydrate |

| MgCrO₄·H₂O → MgCrO₄ + H₂O | 335 | Anhydrous Magnesium Chromate |

Data sourced from thermal analysis (DTA) of MgCrO₄·7H₂O. jst.go.jpsemanticscholar.org

This sequential loss of water molecules highlights the ability to isolate specific hydrates by carefully controlling the temperature of the thermal treatment. For instance, to obtain the pentahydrate, the heptahydrate would be heated to a temperature between the first and second decomposition peaks.

While thermal decomposition is a well-documented method, direct crystallization from solution also offers a pathway to specific hydrates. For example, the pentahydrate, which is isostructural with copper(II) sulfate (B86663) pentahydrate, can be prepared by dissolving the product of neutralizing chromic acid with magnesium carbonate in water and allowing it to recrystallize. The solubility of magnesium chromate in water is a key factor in this process. wikipedia.orgquora.comfishersci.com The control of pH during the initial reaction is also important to prevent the formation of magnesium dichromate. sciencemadness.org

The synthesis of the highly hydrated MgCrO₄·11H₂O requires a more specialized technique.

Table 2: Synthesis of Magnesium Chromate Undecahydrate

| Starting Material | Method | Resulting Hydrate |

|---|---|---|

| Aqueous solution of MgCrO₄ | Quenching in liquid nitrogen | Magnesium Chromate Undecahydrate (MgCrO₄·11H₂O) |

This method highlights a non-equilibrium synthesis route to a highly hydrated state. researchgate.net

The systematic control of the hydration state of magnesium chromate is therefore achievable through careful selection of the synthesis method, whether it be direct crystallization under controlled conditions or the precise thermal decomposition of a higher hydrate.

Crystallographic and Structural Elucidation of Magnesium Chromate Hydrates

Polymorphism and Anhydrous to Hydrated Phase Transitions

Magnesium chromate (B82759) exists in various hydrated forms, and the transitions between these phases are influenced by factors such as temperature and humidity. researchgate.netwustl.edu For instance, different hydrates of magnesium chromate and magnesium dichromate have been identified, with the pentahydrate being a common form. datapdf.comsciencemadness.org

The transition between different hydrated states, such as from a hexahydrate to a pentahydrate, can be unusual. In the case of magnesium dichromate, the transition from MgCr₂O₇·6H₂O to MgCr₂O₇·5H₂O occurs at approximately 48.5 ± 0.5°C with a very small heat of transition. datapdf.com This slow transition highlights the subtle energy differences between these hydrated phases. datapdf.com Studies on the related magnesium sulfate (B86663) system show that dehydration and rehydration experiments can elucidate the stability and transition pathways of different hydrates, which is also relevant for understanding magnesium chromate hydrates. researchgate.netwustl.edu The formation of various hydrated magnesium carbonates is also dependent on temperature and CO₂ concentration, with higher temperatures favoring less hydrated forms. nih.gov

Structural Analysis of Specific Hydration States

Detailed structural analysis of specific magnesium chromate hydrates provides insights into their chemical bonding and physical properties.

Magnesium chromate pentahydrate (MgCrO₄·5H₂O) is a well-characterized hydrate (B1144303). brainly.combrainly.comnih.gov Its crystal structure has been redetermined with high precision, confirming its triclinic nature. nih.govnih.goviucr.org The structure is isostypic with magnesium sulfate pentahydrate (MgSO₄·5H₂O). nih.govnih.goviucr.org

Table 1: Crystallographic Data for Magnesium Chromate Pentahydrate (MgCrO₄·5H₂O)

| Parameter | Value | Reference |

| Formula | MgCrO₄·5H₂O | nih.gov |

| Molar Mass | 230.39 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | Pī | nih.gov |

| a | 6.1467 (3) Å | nih.gov |

| b | 6.3742 (4) Å | nih.gov |

| c | 10.7048 (6) Å | nih.gov |

| α | 75.919 (4)° | nih.gov |

| β | 81.603 (3)° | nih.gov |

| γ | 71.134 (3)° | nih.gov |

| Volume | 383.92 (4) ų | nih.gov |

| Z | 2 | nih.gov |

The hydrogen-bonding network in MgCrO₄·5H₂O is complex and crucial to its structural stability. nih.govnih.gov The structure contains five water molecules, four of which are coordinated to the Mg²⁺ cations, while one is an uncoordinated lattice water molecule. nih.govnih.gov These water molecules, both coordinating and lattice, are involved in a three-dimensional network of O-H···O hydrogen bonds, which link adjacent chains together. nih.govnih.govresearchgate.net One of these hydrogen bonds is bifurcated. nih.govnih.gov The precise localization of all hydrogen atoms has allowed for an unambiguous assignment of this hydrogen-bonding pattern. nih.govnih.goviucr.org

In the crystal structure of MgCrO₄·5H₂O, there are two distinct Mg²⁺ sites, both located on special positions with inversion symmetry. nih.govnih.gov Each Mg²⁺ cation is octahedrally coordinated by four water molecules in the equatorial positions and two oxygen atoms from two different chromate (CrO₄²⁻) tetrahedra in the axial positions. nih.govnih.gov This arrangement results in the formation of chains that extend parallel to the brainly.com direction. nih.govnih.gov The [MgO₂(H₂O)₄] octahedra are slightly distorted. nih.gov The chromate group exists as a tetrahedron. nih.govnih.gov

Table 2: Average Bond Lengths in Magnesium Chromate Pentahydrate

| Bond | Average Length (Å) | Reference |

| Mg1–O | 2.070 | nih.gov |

| Mg2–O | 2.061 | nih.gov |

A more highly hydrated form, magnesium chromate undecahydrate (MgCrO₄·11H₂O), has also been synthesized and characterized. researchgate.netresearchgate.net This compound is formed by quenching aqueous solutions of MgCrO₄ in liquid nitrogen. researchgate.netresearchgate.net

Table 3: Crystallographic Data for Magnesium Chromate Undecahydrate (MgCrO₄·11H₂O)

| Parameter | Value (at -15 °C) | Reference |

| Formula | MgCrO₄·11H₂O | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | Pī | researchgate.net |

| a | 6.81133 (8) Å | researchgate.net |

| b | 6.95839 (9) Å | researchgate.net |

| c | 17.3850 (2) Å | researchgate.net |

| α | 87.920 (1)° | researchgate.net |

| β | 89.480 (1)° | researchgate.net |

| γ | 62.772 (1)° | researchgate.net |

| Volume | 732.17 (1) ų | researchgate.net |

| Z | 2 | researchgate.net |

Magnesium chromate undecahydrate is isostructural with the rare mineral meridianiite, which is the undecahydrate form of magnesium sulfate (MgSO₄·11H₂O). researchgate.netresearchgate.net This structural similarity is significant because meridianiite is a mineral of interest in planetary science, particularly in relation to Mars. wikipedia.org

The substitution of the larger chromate ion for the sulfate ion leads to a significant expansion of the crystal lattice. nih.gov The Cr-O bond is approximately 12% longer than the S-O bond, which results in a 3.3% increase in the unit-cell volume of the chromate analogue compared to the sulfate. nih.gov Interestingly, the hydrogen bonds in the chromate compound are shorter and more linear, which helps to mitigate about 20% of the expected strain caused by the larger oxyanion. nih.gov The bifurcated hydrogen bond donated by one of the interstitial water molecules is also more symmetrical in the chromate structure. nih.govresearchgate.net

Table of Compound Names

| IUPAC Name | Common Name | Molecular Formula |

| magnesium;dioxido(dioxo)chromium | Magnesium chromate | MgCrO₄ |

| magnesium;dioxido(dioxo)chromium;pentahydrate | Magnesium chromate pentahydrate | MgCrO₄·5H₂O |

| magnesium;dioxido(dioxo)chromium;undecahydrate | Magnesium chromate undecahydrate | MgCrO₄·11H₂O |

| Magnesium sulfate undecahydrate | Meridianiite | MgSO₄·11H₂O |

| Magnesium sulfate pentahydrate | MgSO₄·5H₂O | |

| Magnesium dichromate hexahydrate | MgCr₂O₇·6H₂O | |

| Magnesium dichromate pentahydrate | MgCr₂O₇·5H₂O |

Magnesium Chromate Undecahydrate (MgCrO4·11H2O) Crystallography

Influence of Ionic Substitution on Hydrogen-Bond Network

The substitution of ions within the crystal lattice of magnesium chromate hydrates and their structural analogues has a profound effect on the hydrogen-bond network. A key example is the comparison between the undecahydrate of magnesium chromate (MgCrO₄·11H₂O) and its isostructural sulfate counterpart, meridianiite (MgSO₄·11H₂O). researchgate.net

Research into the structural analogues of MgSO₄·11H₂O, where the sulfate oxyanion (SO₄²⁻) is replaced by the chromate oxyanion (CrO₄²⁻), demonstrates a significant impact on the crystal structure. researchgate.net While the difference in the sulfur-oxygen and chromium-oxygen bond lengths accounts for a small portion of the change in unit-cell parameters, the majority of the variation—over 90% of the difference in cell volume—is attributed to the weakening of the interpolyhedral hydrogen-bond network. researchgate.net This indicates that the larger and electronically different chromate ion disrupts the intricate network of hydrogen bonds formed by the water molecules within the crystal lattice, leading to an expansion of the unit cell.

Studies on related sulfate systems, where cations such as Co²⁺ or Mn²⁺ are substituted for Mg²⁺, also show that ionic substitution significantly influences the stability fields of different hydrates, such as triclinic undecahydrates and monoclinic heptahydrates. researchgate.net

Characterization of Other Hydrates (e.g., Monohydrate, Heptahydrate)

Magnesium chromate is known to form several hydrates, each with distinct properties. wikipedia.org Besides the well-studied pentahydrate and undecahydrate, other forms such as the monohydrate, heptahydrate, and a nonahydrate have been identified. wikipedia.org

Monohydrate (MgCrO₄·H₂O): The existence of a monohydrate is noted in the literature, representing the lowest known hydration state apart from the anhydrous compound. wikipedia.org

Pentahydrate (MgCrO₄·5H₂O): This hydrate crystallizes in a triclinic system. smolecule.com Its structure features CrO₄ tetrahedra bridging adjacent magnesium octahedra, which creates infinite chains. smolecule.com The hydrogen bonding between the coordinated water molecules and lattice water molecules establishes a three-dimensional network that stabilizes the structure. smolecule.com

Heptahydrate (MgCrO₄·7H₂O): The heptahydrate can be synthesized from a solution of magnesium hydroxide (B78521) and chromic acid. wikipedia.org Thermally, it is less stable than the pentahydrate, and upon heating, it decomposes, losing two water molecules to form the pentahydrate. wikipedia.org

Nonahydrate (MgCrO₄·9H₂O): The existence of a nine-water hydrate has also been reported, which is said to adopt a monoclinic crystal system.

Undecahydrate (MgCrO₄·11H₂O): Discovered in 2011, this highly hydrated form is isostructural with the mineral meridianiite (MgSO₄·11H₂O). researchgate.netwikipedia.org It is produced through the rapid quenching of aqueous magnesium chromate solutions in liquid nitrogen. researchgate.net

Table 1: Known Hydrates of Magnesium Chromate

| Hydrate Formula | Common Name/Form | Crystal System |

|---|---|---|

| MgCrO₄·H₂O | Monohydrate | - |

| MgCrO₄·5H₂O | Pentahydrate | Triclinic smolecule.com |

| MgCrO₄·7H₂O | Heptahydrate | - |

| MgCrO₄·9H₂O | Nonahydrate | Monoclinic |

Crystal Growth and Morphology of Magnesium Chromate Hydrates

The methods used for crystal growth significantly influence which hydrate of magnesium chromate is formed. The undecahydrate (MgCrO₄·11H₂O), for instance, is synthesized using a specific technique involving the rapid quenching of aqueous magnesium chromate solutions in liquid nitrogen. researchgate.net This method traps the water molecules within the crystal lattice before a less hydrated, more stable form can crystallize under equilibrium conditions.

The pentahydrate form is characterized by a structure composed of infinite chains of bridged magnesium octahedra and chromate tetrahedra. smolecule.com The anhydrous form of magnesium chromate has been described as having a rhombohedral crystal morphology.

Lattice Parameters and Unit Cell Variations with Hydration

The crystal structure, including the space group, lattice parameters, and unit cell volume, varies significantly with the degree of hydration. The anhydrous form is orthorhombic, while the hydrated forms, such as the pentahydrate and undecahydrate, are triclinic. researchgate.netwikipedia.orgsmolecule.com The inclusion of water molecules in the crystal lattice generally leads to a significant expansion of the unit cell volume.

The anhydrous α-MgCrO₄ has a compact, three-dimensional framework built from edge-sharing MgO₆ octahedra and CrO₄ tetrahedra. smolecule.com In contrast, the hydrated forms accommodate numerous water molecules, which coordinate with the magnesium ions and participate in extensive hydrogen-bonding networks, resulting in larger and less symmetric unit cells. researchgate.netsmolecule.com The undecahydrate, being isostructural with meridianiite, has a particularly large and complex triclinic unit cell to house the eleven water molecules per formula unit. researchgate.net

Table 2: Crystallographic Data for Magnesium Chromate Forms

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Cell Volume (ų) |

|---|---|---|---|---|---|---|---|---|---|---|

| Anhydrous α-Magnesium Chromate | α-MgCrO₄ | Orthorhombic | Cmcm | 5.497 smolecule.com | 8.368 smolecule.com | 6.147 smolecule.com | 90 | 90 | 90 | 282.6 (calc) |

| Magnesium Chromate Pentahydrate | MgCrO₄·5H₂O | Triclinic | P-1 | 6.384 smolecule.com | 10.702 smolecule.com | 6.115 smolecule.com | 89.99 smolecule.com | 89.96 smolecule.com | 89.98 smolecule.com | 417.6 (calc) |

Spectroscopic and Advanced Characterization of Magnesium Chromate Hydrates

X-ray Diffraction (XRD) Techniques for Phase and Crystallinity Determination

X-ray Diffraction (XRD) is a fundamental technique for the analysis of crystalline materials, providing information on phase identification, crystal structure, and degree of crystallinity.

Powder X-ray Diffractometry (PXRD) is instrumental in identifying the various hydrated forms of magnesium chromate (B82759). Different hydrates, such as the pentahydrate, heptahydrate, and undecahydrate, each produce a unique diffraction pattern, which serves as a fingerprint for its identification. cambridge.orgnih.gov For instance, PXRD has been crucial in the characterization of a novel undecahydrate form, MgCrO₄·11H₂O, which was synthesized by quenching aqueous solutions of magnesium chromate in liquid nitrogen. scite.aisciencegate.app The diffraction data confirmed that this new phase is isostructural with the rare mineral meridianiite (MgSO₄·11H₂O). scite.aismolecule.com

During analysis, the experimental diffraction pattern of a sample is compared against reference patterns from crystallographic databases, such as those from the International Centre for Diffraction Data (ICDD). nih.gov The positions (2θ angles) and relative intensities of the diffraction peaks allow for the unambiguous identification of the specific hydrate (B1144303) phase or a mixture of phases present in the sample. cambridge.org For example, in the synthesis of MgCrO₄·11H₂O, PXRD analysis identified the presence of the orthorhombic heptahydrate, MgCrO₄·7H₂O, as a minor secondary phase. cambridge.org

Beyond phase identification, XRD analysis allows for the detailed determination of the crystal system and unit cell parameters for each magnesium chromate hydrate. The anhydrous form, α-MgCrO₄, crystallizes in the orthorhombic system. smolecule.com In contrast, the hydrated forms exhibit different crystal structures. The pentahydrate (MgCrO₄·5H₂O) is reported to have a triclinic crystal structure. smolecule.com The heptahydrate (MgCrO₄·7H₂O) is isomorphous with orthorhombic MgSO₄·7H₂O and shares the same P212121 space group. cambridge.org

The recently identified undecahydrate (MgCrO₄·11H₂O) is triclinic, with a P-1 space group. cambridge.orgscite.ai Detailed analysis of its diffraction data collected at -15 °C provided precise lattice parameters. scite.ai The comparison of these parameters with its sulfate (B86663) analogue, meridianiite, revealed that the difference in cell volume is primarily attributed to a weakening of the hydrogen-bond network rather than just the size difference between the chromate and sulfate anions. scite.ai

Table 1: Crystallographic Data for Magnesium Chromate and Its Hydrates Explore the table below to see the different crystal structures and lattice parameters for various forms of magnesium chromate.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source(s) |

| Anhydrous Magnesium Chromate | α-MgCrO₄ | Orthorhombic | Cmcm | 5.497 | 8.368 | 6.147 | 90 | 90 | 90 | smolecule.com |

| Magnesium Chromate Pentahydrate | MgCrO₄·5H₂O | Triclinic | P1 | 6.384 | 10.702 | 6.115 | 89.99 | 89.96 | 89.98 | smolecule.com |

| Magnesium Chromate Heptahydrate | MgCrO₄·7H₂O | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | cambridge.org |

| Magnesium Chromate Undecahydrate | MgCrO₄·11H₂O | Triclinic | P-1 | 6.81133 | 6.95839 | 17.3850 | 87.920 | 89.480 | 62.772 | scite.aismolecule.com |

Thermal Analysis Methods (TGA/DTA) for Hydration and Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key techniques used to study the thermal stability of magnesium chromate hydrates. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing exothermic and endothermic transitions. surrey.ac.ukproquest.comslideshare.net

The thermal decomposition of MgCrO₄·7H₂O has been shown to occur in a series of distinct dehydration steps. semanticscholar.org As the temperature increases, water molecules are sequentially removed, leading to the formation of lower hydrates and eventually the anhydrous salt. These dehydration events are observed as endothermic peaks in the DTA curve, corresponding to distinct mass losses in the TGA curve. semanticscholar.orgtdl.org The process for the heptahydrate is as follows:

Step 1: MgCrO₄·7H₂O → MgCrO₄·5H₂O + 2H₂O (DTA peak temperatures: 33°C & 58°C)

Step 2: MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O (DTA peak temperatures: 127°C & 150°C)

Step 3: MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O (DTA peak temperatures: 196°C & 215°C)

Step 4: MgCrO₄·H₂O → MgCrO₄ + H₂O (DTA peak temperature: 335°C) semanticscholar.org

Following complete dehydration, the resulting anhydrous MgCrO₄ remains stable until higher temperatures. Its decomposition begins at approximately 600°C, following a first-order reaction law. semanticscholar.org Studies indicate that the decomposition of anhydrous magnesium chromate (VI) occurs in two endothermic stages between approximately 607°C and 677°C, ultimately forming magnesium chromite (MgCr₂O₄). surrey.ac.ukproquest.com The activation energy for the decomposition of the anhydrate has been determined to be about 74 kcal/mol. semanticscholar.org

Table 2: Thermal Decomposition Stages of Magnesium Chromate Heptahydrate This table outlines the stepwise dehydration of MgCrO₄·7H₂O as determined by DTA.

| Reaction | DTA Peak Temperature (°C) | Source(s) |

| MgCrO₄·7H₂O → MgCrO₄·5H₂O + 2H₂O | 33 & 58 | semanticscholar.org |

| MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O | 127 & 150 | semanticscholar.org |

| MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O | 196 & 215 | semanticscholar.org |

| MgCrO₄·H₂O → MgCrO₄ + H₂O | 335 | semanticscholar.org |

| MgCrO₄ → MgCr₂O₄ + ½O₂ | 607 - 677 | surrey.ac.ukproquest.comsemanticscholar.org |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within magnesium chromate hydrates. These techniques probe the vibrational modes of the chromate anion (CrO₄²⁻) and the water molecules of hydration. nist.govrsc.org

The FTIR spectrum of magnesium chromate shows characteristic absorption bands related to the vibrations of the chromate group. A strong band observed around 940 cm⁻¹ is assigned to the vibrations of the Cr(VI)=O bonds, confirming the presence of the chromate species. researchgate.net

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques are employed to visualize the surface morphology and determine the elemental composition of magnesium chromate hydrate crystals.

Scanning Electron Microscopy (SEM) is a powerful tool for studying the surface topography, including the size and shape (morphology), of crystalline materials. researchgate.netmdpi.com In the context of magnesium chromate hydrates, SEM can be used to observe the external crystal habit, which can range from acicular (needle-like) to prismatic forms depending on the specific hydrate and crystallization conditions. researchgate.net The technique provides high-resolution images that reveal details about the crystal faces and the degree of agglomeration of the particles. researchgate.netproquest.com

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDAX or EDX) provides qualitative and quantitative elemental analysis. mdpi.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays unique to the elements present. mdpi.com EDAX analysis of magnesium chromate hydrates confirms the presence of magnesium (Mg), chromium (Cr), and oxygen (O) in the sample. proquest.comresearchgate.net This analysis is crucial for verifying the stoichiometry of the synthesized compound and ensuring the absence of elemental impurities. proquest.com

Transmission Electron Microscopy (TEM) for Nanoscale Particle Characterization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for characterizing the morphology, size, and crystal structure of nanoparticles. nih.govibs.re.kr In TEM, a beam of electrons is transmitted through an ultrathin specimen, with the resulting interactions forming an image. nih.govyoutube.com For nanoparticle analysis, the sample must be sufficiently thin, ideally a single layer of particles under 100 nanometers, to allow electrons to pass through without significant absorption. youtube.com

While specific TEM studies on magnesium chromate hydrate are not widely available in the reviewed literature, the characterization of analogous magnesium-based nanomaterials provides insight into the expected analytical outcomes. For instance, studies on magnesium nanoparticles synthesized via gas-phase methods reveal that TEM can elucidate the dominant particle shape, such as hexagonal prisms, and characterize the faceting of the crystal surfaces. bohrium.comresearchgate.net High-resolution TEM (HRTEM) can further resolve the atomic lattice, identifying the crystal structure and orientation. bohrium.comresearchgate.net

In the analysis of hydrated magnesium compounds like magnesium silicate (B1173343) hydrate (MSH), TEM has been used to observe the microstructure of the reaction products over time. mdpi.com These observations show the formation of an amorphous gel (MSH) on the surface of the initial reactant particles, creating a shell structure. mdpi.com Similarly, for magnesium chromate hydrate nanoparticles, TEM would be employed to directly visualize individual particles and their agglomerates. Key characterization data would include:

Particle Size and Distribution: Measurement of the primary particle diameters to determine the average size and size distribution, which is crucial for understanding the material's reactive properties.

Morphology: Description of the particle shape (e.g., spherical, hexagonal, needle-like) and surface texture. bohrium.comresearchgate.net

Crystalline Structure: Selected Area Electron Diffraction (SAED) patterns obtained via TEM can confirm the crystalline or amorphous nature of the hydrate. For crystalline particles, SAED can identify the crystal lattice structure.

Defects: HRTEM can reveal crystalline defects, such as stacking faults, which are abrupt changes in the arrangement of atomic layers and can influence the material's properties. youtube.com

The preparation of the sample is critical for obtaining clear TEM images. A common method involves dispersing the nanoparticles in a suitable solvent, such as water, and drop-casting a diluted suspension onto a TEM grid. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical (oxidation) states of the elements within a material. nih.govelsevierpure.comaip.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. nih.gov The binding energy of these emitted photoelectrons is specific to each element and its chemical environment, allowing for detailed chemical state analysis. nih.gov

For magnesium chromate hydrate, XPS analysis would provide quantitative information on the oxidation states of magnesium (Mg), chromium (Cr), and oxygen (O).

Magnesium (Mg): The primary XPS region for magnesium is the Mg 1s peak. thermofisher.com In magnesium compounds, Mg typically exists in the +2 oxidation state. nih.gov For magnesium oxides and hydroxides, the Mg 1s peak appears at a specific binding energy, while the Mg 2p peak can also be analyzed. nih.govthermofisher.com Shifts in these binding energies can indicate different coordination environments. For instance, a shift to a higher binding energy for the Mg 2p peak is associated with the Mg²⁺ state in compounds like magnesium carbonate. nih.gov

Chromium (Cr): The Cr 2p region is the most informative for determining the oxidation state of chromium. The spectrum for the Cr 2p level is split into two peaks by spin-orbit coupling: Cr 2p₃/₂ and Cr 2p₁/₂. The binding energy of the Cr 2p₃/₂ peak is characteristic of the chromium oxidation state. Studies of various chromium compounds show distinct binding energies for Cr(III) and Cr(VI). uwo.ca For chromate (CrO₄²⁻), where chromium is in the +6 oxidation state, the Cr 2p₃/₂ peak is expected at a higher binding energy compared to Cr(III) oxides or hydroxides. uwo.ca In a study on chromium and magnesium-doped thin films, the Cr 2p spectrum showed two main peaks around 577 eV and 587 eV, which are characteristic of the Cr³⁺ ion. aip.org For Cr(VI) in magnesium chromate, these peaks would be shifted to higher binding energies.

Oxygen (O): The O 1s spectrum provides information on the different oxygen-containing species. In a hydrated metal oxide compound, the O 1s peak is often composed of multiple overlapping components that can be resolved. Typically, these components correspond to oxygen in the metal oxide lattice (M-O), in hydroxide (B78521) groups (M-OH), and in water of hydration (H₂O). aip.org For magnesium chromate hydrate, one would expect to distinguish:

Oxygen bonded to chromium in the chromate anion (Cr-O).

Oxygen in the hydration water molecules.

Potentially, oxygen in hydroxide groups if present as impurities or surface species.

The binding energy for oxygen bonded to a metal (O-M) is typically around 530 eV, while the peak for hydroxide groups (O-OH) appears at a higher binding energy of approximately 531.5 eV. aip.org

| Element | XPS Region | Oxidation State | Reported Binding Energy (eV) | Compound Type |

|---|---|---|---|---|

| Mg | Mg 1s | +2 | ~1303 - 1305 | MgO, Mg(OH)₂, MgCO₃ nih.gov |

| Cr | Cr 2p₃/₂ | +3 | ~577 | Cr-doped oxides aip.org |

| Cr | Cr 2p₃/₂ | +6 | ~579 - 580 | CrO₃, Chromates uwo.ca |

| O | O 1s | -2 | ~530 | Metal Oxide (O-M) aip.org |

| O | O 1s | -2 | ~531.5 | Hydroxide (O-OH) aip.org |

UV-Visible Spectroscopy for Chromate Ion Speciation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. It is particularly useful for studying transition metal complexes, as the electronic transitions between d-orbitals and charge-transfer bands often occur in this region of the electromagnetic spectrum. libretexts.orglibretexts.org

For magnesium chromate hydrate, UV-Vis spectroscopy is used to identify and quantify the chromate ion (CrO₄²⁻) in solution and to understand its electronic structure. The color of chromate solutions is a direct result of the absorption of light. The chromate ion, containing Cr(VI), is intensely yellow, which means it absorbs light in the violet/blue region of the spectrum. docbrown.info

Electronic Transitions: The absorption bands observed in the UV-Vis spectrum of the chromate ion are not due to d-d transitions, as the Cr(VI) center has a d⁰ electronic configuration. scispace.com Instead, the strong absorption is caused by Ligand-to-Metal Charge Transfer (LMCT) transitions. scispace.comnih.gov In this process, an electron is excited from a molecular orbital that is primarily localized on the oxygen ligands to a vacant d-orbital on the chromium metal center. nih.gov These transitions are highly probable, resulting in large molar absorptivity values. libretexts.org

Chromate Ion Speciation: In aqueous solutions, the chromate ion (CrO₄²⁻) can exist in equilibrium with the dichromate ion (Cr₂O₇²⁻). This equilibrium is highly dependent on the pH of the solution.

2 CrO₄²⁻ (yellow) + 2 H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

UV-Vis spectroscopy can effectively monitor this equilibrium. The yellow chromate ion exhibits characteristic absorption bands with maxima around 275 nm and 375 nm. researchgate.netresearchgate.net The orange dichromate ion has its own distinct spectrum with absorption maxima at different wavelengths, typically around 260 nm and 350 nm, with a broad shoulder extending to higher wavelengths. docbrown.info The change in the absorption spectrum as a function of pH allows for the determination of the relative concentrations of the two chromium(VI) species. docbrown.info

| Ion | Chemical Formula | Color in Solution | Approximate Absorption Maxima (λmax) | Type of Transition |

|---|---|---|---|---|

| Chromate | CrO₄²⁻ | Yellow | ~275 nm, ~375 nm researchgate.netresearchgate.net | Ligand-to-Metal Charge Transfer (LMCT) |

| Dichromate | Cr₂O₇²⁻ | Orange | ~260 nm, ~350 nm docbrown.info | Ligand-to-Metal Charge Transfer (LMCT) |

Theoretical and Computational Chemistry Studies of Magnesium Chromate Species

Density Functional Theory (DFT) Investigations of Related Chromate (B82759) and Hydrate (B1144303) Systems

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of chromate and their hydrated systems. nih.govresearchgate.net DFT calculations allow for the modeling of complex interactions, such as the adsorption of chromate onto nanoparticles and the influence of hydration on molecular structure. nih.govresearchgate.net These computational approaches can provide data that is comparable to experimental results from techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net

DFT calculations are instrumental in determining the optimized geometries and electronic structures of magnesium-containing compounds. mdpi.commdpi.com For instance, first-principles calculations based on DFT have been used to study the electronic and magnetic properties of various materials. arxiv.org In the context of magnesium chromate hydrates, DFT can be used to predict the stable crystal structures and the distribution of electron density within the molecule.

Structural optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule or crystal. This process is crucial for accurately predicting other properties. For example, in studies of magnesium oxide, the Mg-O bond length was optimized to be 2.125 Å. mdpi.com Similar calculations for magnesium chromate would involve optimizing the Cr-O bond lengths and the coordination environment of the magnesium and chromate ions.

Electronic structure calculations provide information about the energy levels of electrons within the compound. These calculations can reveal the nature of chemical bonding, predict the band gap of the material, and explain its optical and electronic properties. For instance, DFT calculations have been used to investigate the electronic structure of rare-earth-doped magnesium oxide, where the introduction of dopants alters the material's properties. mdpi.com

Table 5.1: Example of DFT Calculation Parameters for Related Systems

| Parameter | Value/Method | Reference |

| Functional | PBE (Perdew-Burke-Ernzerhof) | mdpi.com |

| Hybrid Functional | HSE06 | mdpi.com |

| Self-Consistent Field Energy Tolerance | 1.0 x 10⁻⁵ eV | mdpi.com |

| Maximum Force Tolerance | 0.01 eV/Å | mdpi.com |

| Plane-Wave Energy Cutoff | 600 eV | mdpi.com |

| K-point Mesh | 6 x 6 x 6 (Monkhorst-Pack) | mdpi.com |

Computational methods, particularly those based on DFT, can predict various spectroscopic properties of molecules. nih.gov By calculating the electronic transitions and vibrational frequencies, it is possible to simulate spectra such as infrared (IR) and Raman. These predictions are valuable for interpreting experimental spectra and identifying different species.

For chromate systems, DFT has been used to calculate vibrational frequencies for comparison with experimental ATR FTIR spectra. researchgate.net These calculations can help to distinguish between different coordination modes of the chromate ion, such as monodentate and bidentate configurations. nih.govresearchgate.net Machine learning approaches, trained on DFT data, are also emerging as a tool for the rapid prediction of absorption spectra. nih.gov

Thermodynamic Modeling of Hydration and Dehydration Processes

Thermodynamic modeling provides a framework for understanding the stability and transformations of hydrated compounds. By calculating thermodynamic quantities such as Gibbs free energy, it is possible to predict the conditions under which different hydrates of magnesium chromate will form or decompose.

The relative stability of different hydrated phases of magnesium chromate can be assessed by comparing their Gibbs free energies. An ab initio thermodynamic framework, which combines DFT calculations with experimental chemical potentials, has been developed for magnesium carbonate hydrates and can be extended to chromate systems. nih.gov This approach allows for the prediction of phase transformations as a function of temperature and pressure.

For example, studies on magnesium carbonate hydrates have shown how small differences in experimental conditions can determine which hydrated phase is formed. nih.gov Similarly, for magnesium chromate, the transformation between different hydrates, such as from a higher hydrate to a lower hydrate upon heating, can be modeled by calculating the change in Gibbs free energy for the process.

Table 5.2: Thermodynamic Data for Phase Transformations of Related Hydrated Minerals

| Transformation | Temperature (°C) | Δ¹³C (‰) | Δ²⁶Mg (‰) | Reference |

| Nesquehonite to Dypingite | 25 | 4.74 ± 0.12 | -0.76 | researchgate.net |

| Nesquehonite to Dypingite | 35 | 4.47 ± 0.17 | -0.98 ± 0.08 | researchgate.net |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions involving magnesium compounds. rsc.orgumd.edu By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of how the reaction proceeds.

For instance, DFT calculations have been used to study the reaction of a magnesium(I) complex with carbon dioxide, revealing a concerted pathway for the formation of carbonate. rsc.org This study highlighted how computational methods can rationalize experimental observations and even suggest ways to tune the reaction to favor different products. rsc.org Similar computational studies on magnesium chromate could shed light on its formation reactions, decomposition pathways, and reactivity with other species.

Simulation of Interpolyhedral and Hydrogen-Bonding Networks

A study on a new hydrate of magnesium chromate, MgCrO₄·11H₂O, revealed that it is isostructural with meridianiite (MgSO₄·11H₂O). researchgate.net The difference in unit-cell parameters between the sulfate (B86663) and chromate analogues was largely attributed to the weakening of the interpolyhedral hydrogen-bond network in the chromate compound. researchgate.net Simulations showed that the hydrogen bonds in the chromate analogue are shorter and more linear, mitigating some of the expected strain from the larger chromate anion. researchgate.net The first hydration shell of the chromate anion was found to consist of 14 water molecules, with a mean distance of 1.82 Å between the oxygen atoms of the chromate and the hydrogen atoms of water. researchgate.net

MD simulations of aqueous magnesium chloride solutions have shown that the presence of Mg²⁺ ions perturbs the hydrogen bond network of water, leading to the formation of "defect sites" and slowing down the reorientation of water molecules beyond the first hydration shell. nih.gov These findings are relevant to understanding the structure of water in concentrated solutions of magnesium chromate and the arrangement of water molecules in its various hydrated forms.

Reactivity and Decomposition Mechanisms of Magnesium Chromate Hydrates

Thermal Decomposition Pathways and Products

The thermal decomposition of magnesium chromate (B82759) hydrates is a multi-stage process, primarily involving sequential dehydration followed by the decomposition of the anhydrous salt at higher temperatures. Studies on magnesium chromate heptahydrate (MgCrO₄·7H₂O) have elucidated these pathways through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net

The dehydration of the heptahydrate occurs in four distinct steps, with each step corresponding to the loss of a specific number of water molecules at characteristic temperature ranges. researchgate.net The process begins at relatively low temperatures and concludes with the formation of the anhydrous salt, which itself remains stable until approximately 600°C. researchgate.net

| Decomposition Reaction | Intermediate/Final Product | DTA Peak Temperature (°C) |

|---|---|---|

| MgCrO₄·7H₂O → MgCrO₄·5H₂O + 2H₂O | Magnesium Chromate Pentahydrate | 33 & 58 |

| MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O | Magnesium Chromate 1.5-hydrate | 127 & 150 |

| MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O | Magnesium Chromate Monohydrate | 196 & 215 |

| MgCrO₄·H₂O → MgCrO₄ + H₂O | Anhydrous Magnesium Chromate | 335 |

The final decomposition of anhydrous magnesium chromate begins at approximately 600°C and follows a first-order kinetic model. researchgate.net The activation energy for this decomposition has been determined to be about 74 kcal/mol. researchgate.net

Hydrolysis Reactions in Aqueous Environments

Magnesium chromate is a strong electrolyte and is highly soluble in water. wikipedia.orgchemicalbook.com When solid magnesium chromate is introduced into an aqueous environment, it dissociates completely into its constituent ions: the hydrated magnesium cation, [Mg(H₂O)₆]²⁺, and the chromate anion, CrO₄²⁻(aq). ck12.org

The reaction for this dissolution is: MgCrO₄(s) → Mg²⁺(aq) + CrO₄²⁻(aq) ck12.org

The subsequent hydrolysis chemistry in the aqueous environment is therefore determined by the individual reactions of these two ions with water. The magnesium ion remains as a stable hydrated complex in solutions that are not strongly basic. However, the chromate ion undergoes a significant pH-dependent equilibrium with water, which dictates the nature of the chromium-containing species in solution.

The hydrolysis products of dissolved magnesium chromate are highly dependent on the pH of the aqueous solution. This dependence is centered on the equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻). quora.com

In alkaline or neutral solutions, the chromate ion is the predominant species. As the solution becomes more acidic (an increase in H⁺ concentration), two chromate ions condense, eliminating a molecule of water to form the dichromate ion. quora.com

The governing equilibrium can be represented as: 2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) quora.com

| Condition | Dominant Species | Color of Solution |

|---|---|---|

| Alkaline (High pH) | Chromate (CrO₄²⁻) | Yellow |

| Acidic (Low pH) | Dichromate (Cr₂O₇²⁻) | Orange |

This equilibrium demonstrates that in acidic environments, the hydrolysis product is effectively the dichromate ion, whereas in alkaline environments, it remains the chromate ion.

Oxidation-Reduction Chemistry Involving the Chromate Ion

The chromate ion (CrO₄²⁻), containing chromium in the +6 oxidation state, is a strong oxidizing agent. nmfrc.orgsciencemadness.org The redox potential is higher in acidic solutions, meaning the dichromate ion is a stronger oxidizing agent than the chromate ion. nmfrc.org In redox reactions, the chromium atom is typically reduced from the +6 state to the more stable +3 oxidation state. nmfrc.orgestyuzeykaplama.com

The standard reduction half-reaction in acidic solution is: Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)

In alkaline solution, the reaction is: CrO₄²⁻(aq) + 4H₂O(l) + 3e⁻ → Cr(OH)₃(s) + 5OH⁻(aq)

This reduction from Cr(VI) to Cr(III) is visually distinctive, as the yellow or orange color of the chromate/dichromate solution changes to the green or blue-green color characteristic of aqueous chromium(III) salts. nmfrc.org This property is central to its function in chromate conversion coatings, where it oxidizes a metal surface while being reduced to Cr(III), which then precipitates as chromium(III) hydroxide (B78521) to form a protective layer. researchgate.netmdpi.com Conversely, chromium(III) can be oxidized back to chromium(VI) by strong oxidizing agents, such as hydrogen peroxide, in an alkaline medium. ck12.orgmdpi.com

Ionic Substitution and Exchange Reactions

The ionic nature of magnesium chromate allows it to participate in substitution and exchange reactions.

Cation Exchange: In aqueous solutions, the magnesium ion (Mg²⁺) can be readily exchanged for other cations. This principle is widely used in ion-exchange chromatography. For instance, a solution containing magnesium ions passed through a cation exchange resin (often a polymer with sulfonic acid groups) in the sodium form (Na⁺-R) will result in the magnesium ions being captured by the resin, releasing sodium ions into the effluent. membranechemicals.com The reaction can be represented as: 2Na⁺-R(s) + Mg²⁺(aq) → Mg²⁺-R₂(s) + 2Na⁺(aq) membranechemicals.com This technique is effective for separating magnesium ions from calcium ions and other cations in solution. projecteuclid.orgkirj.ee

Anion Substitution: The chromate anion (CrO₄²⁻) can also be substituted. While direct substitution reactions in solution are less common than precipitation, the principle of ligand substitution is well-established for chromium complexes. In related chromium(III) chemistry, the water ligands in a hydrated ion like [Cr(H₂O)₆]³⁺ can be substituted by other ions such as chloride (Cl⁻) or sulfate (B86663) (SO₄²⁻) to form different complex ions. ck12.orgkirj.ee This demonstrates the capacity for chromium-containing ions to participate in exchange reactions. In the context of magnesium chromate, this reactivity is most relevant in the formation of insoluble chromate salts when mixed with solutions containing cations like barium (Ba²⁺) or lead (Pb²⁺), which effectively substitutes the magnesium ion.

Chemical Stability and Compatibility with Other Materials

The stability and compatibility of magnesium chromate are critical for its storage and industrial use, especially as a corrosion inhibitor.

Thermal Stability: As detailed in section 6.1, hydrated forms of magnesium chromate lose water at temperatures above 30°C and are fully dehydrated by 335°C. researchgate.net The resulting anhydrous magnesium chromate (MgCrO₄) is thermally stable up to approximately 600°C, at which point it begins to decompose. researchgate.net It is recommended that the material be stored at room temperature to prevent the loss of hydration water. wikipedia.org

Chemical Compatibility: Magnesium chromate's primary application is as a corrosion inhibitor, a role that hinges on its controlled reactivity (compatibility) with certain metals. When applied to magnesium or aluminum alloys, the chromate solution reacts with the metal surface. estyuzeykaplama.comnih.gov The chromate ion oxidizes the metal, and in the process is reduced to chromium(III), which then precipitates as a passive, protective film of chromium(III) oxide/hydroxide. researchgate.netmdpi.com This process is often carried out in acidic baths, sometimes containing nitric acid, to control the rate of dissolution and deposition. nih.gov

However, the effectiveness of these coating processes is sensitive to contaminants, indicating incompatibility with certain substances. The presence of impurities such as copper, lead, or high concentrations of chloride ions in the chromating solution can interfere with the formation of the protective film, reducing corrosion resistance and altering the coating's appearance. nmfrc.org

Applications in Advanced Materials and Industrial Processes

Mechanisms of Corrosion Inhibition on Metal Surfaces

Magnesium chromate (B82759) is integral to formulations designed to protect metal surfaces, particularly those of light metals like magnesium and aluminum alloys, from corrosion. The protection mechanism is multifaceted, involving the formation of a stable barrier and a unique self-repairing capability.

Chromate conversion coatings (CCCs) are a widely utilized surface treatment to passivate metals such as aluminum, zinc, and magnesium alloys. researchgate.netecofinishing.com The process involves the chemical treatment of a metal surface with an acidic solution containing hexavalent chromium, where magnesium chromate can be a key component. This treatment converts the immediate surface of the metal into a non-metallic, protective film. nmfrc.orgnmfrc.org

The formation of this protective layer is a result of a reaction between the metal surface and the chromate solution. nmfrc.org For magnesium alloys, the process begins with the dissolution of the native magnesium oxide layer and some of the underlying metal in the acidic bath. researchgate.net This reaction causes a localized increase in pH at the metal-solution interface. The predominant hexavalent chromium species in the bath, dichromate (Cr₂O₇²⁻), oxidizes the magnesium substrate and is itself reduced to trivalent chromium (Cr³⁺). researchgate.net These newly formed Cr³⁺ ions then precipitate onto the surface as chromium hydroxide (B78521) (Cr(OH)₃) and chromium oxide (Cr₂O₃). researchgate.net The final coating is a complex, hydrated oxide gel containing both trivalent and hexavalent chromium compounds, along with magnesium oxide/hydroxide, which acts as a physical barrier against corrosive agents. researchgate.netnmfrc.orgbohrium.com The thickness and protective qualities of the film can be controlled by parameters such as immersion time, temperature, and the chemical composition of the bath. nmfrc.orgnmfrc.org

The table below summarizes the key components and their roles in the formation of chromate conversion coatings.

| Component/Species | Role in Coating Formation |

| Magnesium (Mg) Substrate | Reacts with the acidic solution, gets oxidized, and provides a surface for film deposition. researchgate.net |

| Hexavalent Chromium (Cr⁶⁺) | Acts as the primary oxidizing agent, reduced to Cr³⁺ during the reaction. researchgate.netnist.gov |

| Trivalent Chromium (Cr³⁺) | Precipitates as insoluble oxides and hydroxides (Cr₂O₃, Cr(OH)₃) to form the bulk of the protective film. researchgate.netnist.gov |

| Hydroxide Ions (OH⁻) | Increase in local concentration at the metal surface, facilitating the precipitation of Cr³⁺ and Mg²⁺ compounds. bohrium.com |

| Magnesium Hydroxide/Oxide | Co-precipitates with chromium compounds to form part of the final protective gel-like layer. nmfrc.orgbohrium.com |

This table is generated based on data from the text.

A significant advantage of chromate conversion coatings is their "self-healing" or regenerative capability, which provides active corrosion protection. neicorporation.comneicorporation.com This property is attributed to the reservoir of soluble, unreacted hexavalent chromium compounds that are trapped within the amorphous structure of the coating during its formation. nmfrc.orgnist.gov

If the protective coating is mechanically damaged by a scratch or an abrasion, the underlying metal is exposed to the environment. In the presence of moisture, the stored hexavalent chromium compounds are slowly released and migrate to the damaged area. researchgate.net These mobile chromate ions then react with the exposed metal surface, re-passivating it by forming a new layer of protective chromium oxide/hydroxide. researchgate.netnist.gov This process effectively "heals" the breach in the coating, restoring its barrier function and preventing the initiation and propagation of corrosion at the site of the damage. neicorporation.com This active protection mechanism is a key reason for the superior and long-lasting corrosion resistance offered by chromate-based treatments. neicorporation.comneicorporation.com

Catalytic Roles of Magnesium Chromate and Related Compounds

Magnesium chromate and its derivatives, such as magnesium chromite (MgCr₂O₄), exhibit significant catalytic activity in a range of chemical reactions. Their performance is linked to their structural and electronic properties, which can be tailored during synthesis.

Catalysts containing magnesium chromate are prepared through various methods designed to optimize their mechanical strength and catalytic activity. One method involves mixing active magnesia (magnesium oxide) with iron oxide and an aqueous solution of chromic acid. The chromic acid reacts with a portion of the magnesia to form magnesium chromate in situ. The resulting mixture is then compressed into pellets and calcined at high temperatures (500–650°C) to produce a mechanically robust catalyst with high activity.

Magnesium chromite (MgCr₂O₄), a spinel-structured compound, is another related and important catalyst. It is synthesized through methods like the sol-gel technique, which involves dissolving stoichiometric amounts of magnesium and chromium salts (e.g., nitrates) in water with a chelating agent like citric acid. The resulting gel is dried and then calcined at elevated temperatures to form nanocrystalline spinel powder. The catalytic activity of these materials is applied in various industrial processes, including the selective oxidation of hydrocarbons. For instance, a related compound, magnesium cobaltate, has been used as a catalyst in the selective oxidation of styrene. google.com

Magnesium and its hydride, magnesium hydride (MgH₂), are considered promising materials for solid-state hydrogen storage and on-demand hydrogen generation due to their high hydrogen capacity. frontiersin.org A primary method for releasing hydrogen is through hydrolysis, the reaction with water. However, a significant challenge in this process is the formation of a passive layer of insoluble magnesium hydroxide (Mg(OH)₂) on the surface of the magnesium or MgH₂ particles. researchgate.netchemrxiv.org This layer acts as a barrier, preventing further contact with water and thus halting the hydrogen generation reaction before it is complete. researchgate.net

To overcome this passivation issue, various catalytic additives and reaction media are investigated. While direct catalytic use of magnesium chromate is not extensively documented for this specific application, the principle involves using additives that can either disrupt the passivating layer or prevent its formation. Research has shown that the addition of certain inorganic salts can modify the metal surface and accelerate the hydriding and dehydriding reactions. Furthermore, studies have demonstrated that conducting the hydrolysis in acidic solutions, such as those containing organic acids like citric acid, can be highly effective. researchgate.netchemrxiv.org The acid reacts with the magnesium hydroxide as it forms, preventing the creation of a passivating layer and allowing the hydrolysis reaction to proceed to completion, achieving a nearly 100% hydrogen yield. chemrxiv.orgmdpi.com The development of effective catalysts and reaction systems remains a key area of research for enabling practical hydrogen generation from magnesium-based composites.

The table below outlines the challenges and solutions in hydrogen generation from MgH₂ hydrolysis.

| Challenge | Description | Potential Solution |

| Passivation | Formation of an insoluble Mg(OH)₂ layer on the reactant surface. researchgate.netchemrxiv.org | Use of acidic solutions (e.g., citric acid) to dissolve the hydroxide layer as it forms. researchgate.netchemrxiv.org |

| Sluggish Kinetics | The reaction rate slows down and stops prematurely. chemrxiv.org | Addition of catalytic materials or surface-modifying salts to accelerate the reaction. mdpi.com |

| Incomplete Utilization | Not all the MgH₂ reacts, leading to a lower hydrogen yield. chemrxiv.org | Employing additives that prevent particle agglomeration and maintain a reactive surface. chemrxiv.org |

This table is generated based on data from the text.

Chromium-based catalysts are recognized for their effectiveness in the oxidative degradation of hazardous organic pollutants found in industrial wastewater and air emissions. nih.govmdpi.com Advanced oxidation processes (AOPs) are often employed to break down these complex and toxic molecules into simpler, less harmful substances. Catalysts play a crucial role in these processes by enhancing the generation of highly reactive oxygen species.

Manganese-chromium oxides, for example, have demonstrated high catalytic activity for the oxidation of chlorinated volatile organic compounds like chlorobenzene. mdpi.com The strong interaction between manganese and chromium in these amorphous mixed oxides creates abundant active oxygen species on the catalyst surface, which is key to their exceptional performance. mdpi.com Similarly, magnesium cobaltate catalysts have been effectively used to activate peroxymonosulfate (B1194676) for the removal of organic pollutants and in the selective oxidation of styrene. google.com Given the demonstrated catalytic efficacy of related chromium compounds, magnesium chromate is a candidate material for similar applications, potentially acting as a catalyst to promote the oxidation and decomposition of a variety of organic contaminants. google.commdpi.com

Pigmentary Applications in Coatings and Plastics

Magnesium chromate hydrate (B1144303) serves as a pigment, valued for its vibrant yellow hue. fishersci.com Its hydrated form is particularly useful for this purpose. wikipedia.org The compound's history is linked to the discovery of chromium, an element named from the Greek word "chrōma" (meaning color) due to its tendency to form vividly colored compounds. First synthesized in the mid-19th century, its potential for use in pigments was recognized early on. It has been investigated for use as a coloring agent in various materials, including plastics. smolecule.comfishersci.com

Interactive Data Table: Pigment Properties

| Property | Description | Source(s) |